molecular formula C16H15ClN4O2S B10936652 N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10936652
M. Wt: 362.8 g/mol
InChI Key: RURWCJDSEFLYBT-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of furan, triazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the furan derivative: The starting material, 3-chloro-2-methylphenol, is reacted with furan-2-carbaldehyde under basic conditions to form the furan derivative.

    Formation of the triazole derivative: The furan derivative is then reacted with thiosemicarbazide to form the triazole ring.

    Final coupling: The triazole derivative is coupled with the phenoxy group under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the phenoxy ring can be reduced to an amine.

    Substitution: The chlorine atom in the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways: The compound can interfere with cellular signaling pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of furan, triazole, and phenoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

(E)-1-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H15ClN4O2S/c1-11-14(17)4-3-5-15(11)22-9-13-7-6-12(23-13)8-19-21-10-18-20-16(21)24-2/h3-8,10H,9H2,1-2H3/b19-8+

InChI Key

RURWCJDSEFLYBT-UFWORHAWSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)/C=N/N3C=NN=C3SC

Canonical SMILES

CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=NN3C=NN=C3SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.